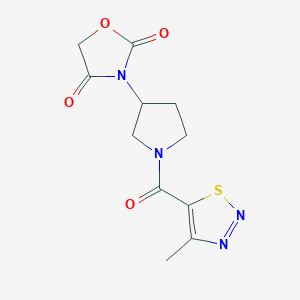

3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-6-9(20-13-12-6)10(17)14-3-2-7(4-14)15-8(16)5-19-11(15)18/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDLOPHOZHRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and an oxazolidine dione structure, which are known to exhibit various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 316.34 g/mol. Its structural components include a pyrrolidinyl moiety linked to a 4-methyl-1,2,3-thiadiazole carbonyl group and an oxazolidine dione unit.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N6O2S |

| Molecular Weight | 316.34 g/mol |

| CAS Number | 2034252-22-5 |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures often exhibit antimicrobial activity. Specifically, the presence of the thiadiazole ring in this compound may enhance its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazole showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antidiabetic Effects

The oxazolidine dione moiety is known for its role in glucose metabolism regulation. In vitro studies have shown that related compounds can inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate digestion and absorption. For instance, similar derivatives demonstrated IC50 values ranging from 18.42 μM to 55.43 μM for α-amylase inhibition . This suggests that this compound may possess antidiabetic properties through enzyme inhibition.

Cytotoxicity and Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Thiadiazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The combination of the oxazolidine structure may further enhance these effects by promoting selective cytotoxicity towards tumor cells while sparing normal cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiadiazole derivatives similar to our compound against common pathogens. Results indicated that compounds with structural similarities exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) below 50 μg/mL for several strains .

Investigation of Antidiabetic Mechanisms

Another study focused on the antidiabetic potential of related compounds through enzyme inhibition assays. The results indicated that specific derivatives showed promising results in reducing postprandial glucose levels in diabetic models . This suggests that our compound could be further investigated for its potential use in managing diabetes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial activity. The presence of the thiadiazole ring in 3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione enhances its efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazole can inhibit both Gram-positive and Gram-negative bacteria effectively. For instance:

- Study Findings : A study demonstrated that derivatives of thiadiazole exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Pharmacological Effects

Beyond antimicrobial properties, the compound's unique structure suggests potential applications in other areas of medicinal chemistry:

- Anticancer Activity : Some studies have indicated that thiadiazole-containing compounds can also exhibit anticancer properties by targeting specific enzymes involved in DNA synthesis and repair . Research into similar compounds has shown promise in inhibiting thymidylate synthase, an enzyme crucial for DNA replication.

Case Studies and Research Insights

- Antimicrobial Efficacy : In a comparative study, various substituted oxazolidines were synthesized and tested for their antibacterial activities. The results indicated that compounds with the thiadiazole moiety showed superior activity against multiple bacterial strains compared to non-thiadiazole counterparts .

- Cytotoxicity Studies : Another research effort evaluated the cytotoxic effects of similar compounds on cancer cell lines using the NCI-60 assay. The findings suggested that certain derivatives displayed significant cytotoxicity against cancer cells, indicating potential for further development as anticancer agents .

Q & A

Basic: What synthetic methodologies are effective for constructing the oxazolidine-2,4-dione core in this compound?

Methodological Answer:

The oxazolidine-2,4-dione core can be synthesized via cyclocondensation reactions. A common approach involves reacting carbonyl-containing intermediates (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) with pyrrolidin-3-yl derivatives under reflux conditions in solvents like ethanol or phosphorous oxychloride. For example, cyclocondensation of N-acylated intermediates with thioureas or hydrazides in acidic media yields the dione ring . Key steps include:

- Step 1: Activation of the carbonyl group using reagents like 1,1’-carbonyldiimidazole.

- Step 2: Cyclization under controlled pH and temperature (e.g., 80–100°C for 2–4 hours).

- Step 3: Purification via recrystallization (e.g., DMF–ethanol mixtures) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1750 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups.

- NMR (¹H/¹³C): Confirms pyrrolidine ring protons (δ 3.0–4.0 ppm) and oxazolidine-dione carbons (δ 165–170 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

Basic: What initial biological screening approaches are recommended?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition: Test against targets like dihydrofolate reductase (DHFR) using spectrophotometric assays.

- Cytotoxicity Screening: Employ MTT assays on human cell lines (e.g., HepG2) to assess preliminary toxicity .

Advanced: How to optimize reaction yields when introducing the 4-methyl-1,2,3-thiadiazole moiety?

Methodological Answer:

- Solvent Selection: Use anhydrous DMF or THF to minimize hydrolysis of the thiadiazole carbonyl group.

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.

- Temperature Control: Maintain 0–5°C during coupling to prevent side reactions. Post-reaction, quench with ice-water to stabilize the product .

Advanced: How to design SAR studies for antimicrobial activity?

Methodological Answer:

- Structural Modifications: Vary substituents on the pyrrolidine ring (e.g., alkyl, aryl) and thiadiazole moiety (e.g., halogens, methyl groups).

- Bioisosteric Replacement: Substitute oxazolidine-dione with thiazolidinedione to compare activity profiles.

- Data Analysis: Use cluster analysis (e.g., PCA) to correlate substituent electronegativity/logP with MIC values .

Advanced: How can computational modeling predict reactivity and guide synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization steps.

- Reaction Path Search: Apply methods like Nudged Elastic Band (NEB) to identify energy barriers.

- Machine Learning: Train models on existing reaction data to predict optimal solvents/catalysts .

Advanced: How to address solubility challenges in bioassays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility.

- Surfactant-Based Formulations: Test poloxamers or Tween-80 for improved dispersion .

Advanced: Resolving contradictions in bioactivity data across derivatives

Methodological Answer:

- Dose-Response Curves: Replicate assays with standardized inoculum sizes and incubation times.

- Membrane Permeability: Measure logD values (octanol-water) to assess cellular uptake discrepancies.

- Target Specificity: Use knockout microbial strains to confirm on-target vs. off-target effects .

Advanced: Scale-up challenges in multi-step synthesis

Methodological Answer:

- Process Intensification: Implement flow chemistry for hazardous steps (e.g., POCl₃ reactions).

- Quality Control: Use inline PAT tools (e.g., FTIR probes) to monitor intermediate purity.

- Waste Management: Optimize solvent recovery (e.g., distillation) and neutralize acidic byproducts .

Advanced: Comparative analysis of derivatives using cross-disciplinary methodologies

Methodological Answer:

- Meta-Analysis: Aggregate data from structural analogs (e.g., thiazolidinediones) to identify trends.

- Systems Biology: Integrate transcriptomics data to map compound effects on microbial pathways.

- Statistical Frameworks: Apply Bayesian models to account for variability in experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.